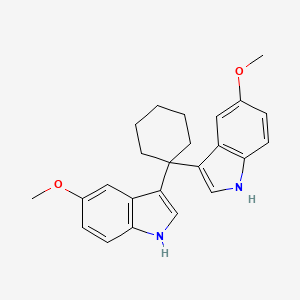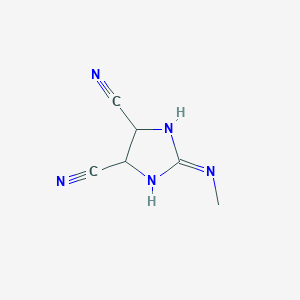
2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile is a chemical compound with a unique structure that includes an imidazole ring substituted with a methylamino group and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a dicarbonitrile compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines .
Scientific Research Applications
2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Methylamino)-4,5-dihydro-1H-imidazole-4,5-dicarbonitrile include:
- 2-(Methylamino)ethanol
- 2-(Ethylamino)ethanol
- 2-(Dimethylamino)ethanol .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
644996-54-3 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyliminoimidazolidine-4,5-dicarbonitrile |
InChI |
InChI=1S/C6H7N5/c1-9-6-10-4(2-7)5(3-8)11-6/h4-5H,1H3,(H2,9,10,11) |
InChI Key |
QGCOCBYXTJQBDK-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC(C(N1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167524.png)

![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)

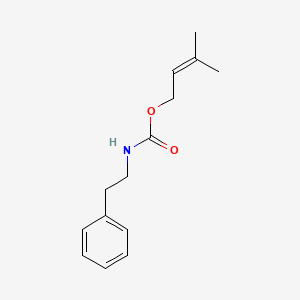
![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)
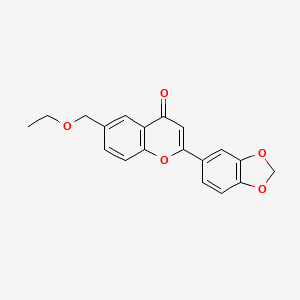
sulfanium bromide](/img/structure/B15167593.png)

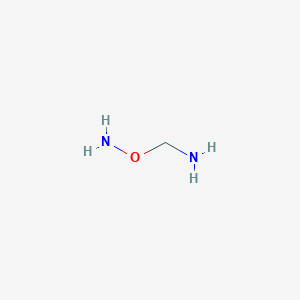
![[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene](/img/structure/B15167612.png)

